Anticancer agent 130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

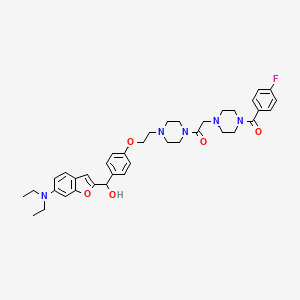

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H46FN5O5 |

|---|---|

Molecular Weight |

671.8 g/mol |

IUPAC Name |

1-[4-[2-[4-[[6-(diethylamino)-1-benzofuran-2-yl]-hydroxymethyl]phenoxy]ethyl]piperazin-1-yl]-2-[4-(4-fluorobenzoyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C38H46FN5O5/c1-3-42(4-2)32-12-7-30-25-35(49-34(30)26-32)37(46)28-8-13-33(14-9-28)48-24-23-40-15-19-43(20-16-40)36(45)27-41-17-21-44(22-18-41)38(47)29-5-10-31(39)11-6-29/h5-14,25-26,37,46H,3-4,15-24,27H2,1-2H3 |

InChI Key |

AGHLFGPKFAEWAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(O2)C(C3=CC=C(C=C3)OCCN4CCN(CC4)C(=O)CN5CCN(CC5)C(=O)C6=CC=C(C=C6)F)O |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Anticancer Agent 130 (Compound 8d) - Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 130, also identified as compound 8d and DG-8d, is a semi-synthetic derivative of the natural steroid diosgenin. This document provides a comprehensive technical overview of the current understanding of its target identification and validation as a potential therapeutic agent against non-small cell lung cancer (NSCLC). Compound 8d primarily exerts its anticancer effects by inducing apoptosis in A549 lung cancer cells through the inhibition of the PI3K/Akt signaling pathway. Further studies have indicated its role in modulating the TGF-β signaling pathway and inhibiting cancer cell migration. This guide summarizes the key quantitative data, details the experimental methodologies for its validation, and provides visual representations of the implicated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound (compound 8d/DG-8d) in various cancer cell lines.

| Cell Line | Assay Type | Endpoint | IC50 Value | Reference |

| A549 (NSCLC) | Cytotoxicity | Cell Viability | Not explicitly quantified, but noted to induce apoptosis. | [1][2] |

| H1299 (NSCLC) | Wound Healing | Cell Migration | ~ 0.1 µM | [3] |

| A549 (NSCLC) | Wound Healing | Cell Migration | ~ 0.1 µM | [3] |

| H1299 (NSCLC) | Transwell Assay | Cell Migration | < 0.5 µM | [3] |

| A549 (NSCLC) | Transwell Assay | Cell Migration | < 0.5 µM |

Table 1: In Vitro Efficacy of this compound (Compound 8d)

Target Identification and Validation

The primary validated molecular target of this compound is the PI3K/Akt signaling pathway . Inhibition of this pathway in A549 cells has been demonstrated through multiple lines of evidence. Additionally, the TGF-β signaling pathway has been identified as another target.

PI3K/Akt Signaling Pathway

Compound 8d has been shown to inhibit the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation. This inhibition leads to the induction of apoptosis in A549 non-small cell lung cancer cells.

Key Molecular Events:

-

Downregulation of pro-survival proteins: Treatment with compound 8d leads to a decrease in the expression of Bcl-2.

-

Upregulation of pro-apoptotic proteins: An increase in the expression of Bax and Bim is observed.

-

Inhibition of Akt phosphorylation: Compound 8d reduces the levels of phosphorylated Akt (p-Akt).

-

Modulation of FoxO3a: A decrease in phosphorylated FoxO3a (p-FoxO3a) and promotion of its nuclear translocation are observed.

TGF-β Signaling Pathway

Compound 8d has also been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is known to be involved in tumor progression and metastasis. This inhibitory action contributes to its anti-migratory effects on lung cancer cells.

Experimental Protocols

This section details the methodologies used to validate the anticancer effects and identify the molecular targets of this compound.

Cell Viability and Apoptosis Assays

3.1.1. CCK-8 Assay (Cell Counting Kit-8)

-

Purpose: To assess the effect of compound 8d on the viability and proliferation of cancer cells.

-

Protocol:

-

Seed A549 cells in 96-well plates at a density of 5x10³ cells/well and incubate overnight.

-

Treat the cells with various concentrations of compound 8d for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

-

3.1.2. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

-

Purpose: To quantify the induction of apoptosis by compound 8d.

-

Protocol:

-

Treat A549 cells with compound 8d at the desired concentrations and for the specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Western Blot Analysis

-

Purpose: To detect the expression levels of proteins involved in the PI3K/Akt signaling pathway.

-

Protocol:

-

Treat A549 cells with compound 8d.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, FoxO3a, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of genes regulated by compound 8d.

-

Protocol:

-

Treat A549 cells with compound 8d.

-

Isolate total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and primers specific for the target genes (e.g., Bcl-2, Bax, Bim).

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Cell Migration Assays

3.4.1. Wound Healing Assay

-

Purpose: To assess the effect of compound 8d on the migratory capacity of cancer cells.

-

Protocol:

-

Grow A549 or H1299 cells to a confluent monolayer in a 6-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove debris.

-

Treat the cells with different concentrations of compound 8d.

-

Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Measure the wound closure area to quantify cell migration.

-

3.4.2. Transwell Migration Assay

-

Purpose: To evaluate the chemotactic migration of cancer cells in response to compound 8d.

-

Protocol:

-

Seed cancer cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free medium.

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Add different concentrations of compound 8d to the upper or lower chamber.

-

Incubate for a specified period to allow cells to migrate through the membrane.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

Visualizations

Signaling Pathways

Caption: PI3K/Akt signaling pathway inhibited by this compound.

Caption: TGF-β signaling pathway and its inhibition by Compound 8d.

Experimental Workflows

Caption: Experimental workflow for validating the targets of Compound 8d.

Conclusion and Future Directions

This compound (compound 8d) has been validated as a potent inducer of apoptosis in A549 non-small cell lung cancer cells, primarily through the inhibition of the PI3K/Akt signaling pathway. Its ability to also inhibit the TGF-β pathway and suppress cancer cell migration further underscores its therapeutic potential. While the downstream effects of compound 8d have been well-characterized, the initial target identification studies that led to the investigation of these specific pathways are not extensively detailed in the currently available literature. Future research should focus on elucidating the direct molecular binding partner(s) of compound 8d through techniques such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), or proteome-wide profiling. A definitive identification of its direct target will be crucial for further preclinical and clinical development, enabling a more complete understanding of its mechanism of action and potential off-target effects.

References

- 1. Synthesis and Antitumor Activity of Diosgenin Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diosgenin Derivatives as Potential Antitumor Agents: Synthesis, Cytotoxicity, and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of Osimertinib (formerly known as AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Osimertinib is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.

Executive Summary

Osimertinib is a potent and selective inhibitor of both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of failure for first- and second-generation EGFR-TKIs.[1][2] Its mechanism of action involves the covalent modification of a specific cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to the durable inhibition of downstream pro-survival signaling pathways.[3][4] Clinically, Osimertinib has demonstrated significant efficacy, improving progression-free and overall survival in patients with EGFR-mutated NSCLC.[5] However, as with other targeted therapies, acquired resistance remains a clinical challenge, arising from both EGFR-dependent and independent mechanisms.

Mechanism of Action

Osimertinib exerts its therapeutic effect by targeting the epidermal growth factor receptor, a transmembrane protein that plays a critical role in regulating cell proliferation, differentiation, and survival. In several cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled cell growth.

Osimertinib is designed to irreversibly bind to the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation effectively and selectively blocks the kinase activity of mutant EGFR, thereby preventing the autophosphorylation and activation of downstream signaling cascades crucial for tumor cell survival. The primary pathways inhibited are:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: A central pathway that regulates cell division and differentiation.

-

PI3K/AKT/mTOR Pathway: A critical pathway for cell growth, survival, and proliferation.

By blocking these pathways, Osimertinib induces cell cycle arrest and apoptosis in cancer cells that are dependent on mutant EGFR signaling. A key advantage of Osimertinib is its high selectivity for sensitizing and T790M mutant forms of EGFR over the wild-type receptor, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.

Pharmacodynamic Efficacy: Clinical and Preclinical Data

The clinical efficacy of Osimertinib has been established in multiple landmark trials, demonstrating its superiority over other treatments in specific patient populations.

Quantitative data from key clinical trials are summarized below.

| Trial (Setting) | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |

| FLAURA (1st Line) | EGFRm Advanced NSCLC | Osimertinib vs. Standard EGFR-TKI | 18.9 months vs. 10.2 months | 80% vs. 76% | |

| AURA3 (2nd Line) | EGFR T790M+ Advanced NSCLC | Osimertinib vs. Platinum-Pemetrexed | 10.1 months vs. 4.4 months | 71% vs. 31% | |

| LAURA (Unresectable Stage III) | EGFRm NSCLC post-chemoradiation | Osimertinib vs. Placebo | 39.1 months vs. 5.6 months | Not Reported | |

| ADAURA (Adjuvant) | Resected Stage IB-IIIA EGFRm NSCLC | Osimertinib vs. Placebo | 5-Year Overall Survival: 88% vs. 78% | Not Applicable |

Osimertinib demonstrates potent inhibition of cell lines harboring sensitizing EGFR mutations and the T790M mutation, with significantly higher potency (lower IC50 values) for these mutant forms compared to wild-type EGFR. This selectivity underpins its clinical activity and tolerability.

| Cell Line (Mutation) | Mean IC50 (nM) |

| PC-9 (exon 19 deletion) | < 15 |

| H1975 (L858R/T790M) | < 15 |

| A431 (Wild-Type EGFR) | ~500 |

Note: IC50 values are approximate and derived from published preclinical data for illustrative purposes.

Acquired Resistance Mechanisms

Despite the profound initial responses, most patients eventually develop acquired resistance to Osimertinib. These mechanisms are broadly classified as EGFR-dependent or EGFR-independent.

-

EGFR-Dependent Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation . This alteration at the site of covalent binding prevents Osimertinib from docking effectively, thereby restoring kinase activity.

-

EGFR-Independent Resistance: These "bypass" mechanisms involve the activation of alternative signaling pathways that circumvent the need for EGFR signaling. Key examples include:

-

MET Amplification: Overexpression of the MET receptor tyrosine kinase.

-

HER2 (ERBB2) Amplification: Overexpression of another member of the ErbB receptor family.

-

RAS/MAPK Pathway Alterations: Mutations in downstream components like KRAS or NRAS.

-

Phenotypic Transformation: Histological change from NSCLC to other types, such as small-cell lung cancer.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of Anticancer Agent 130 on Cancer Cell Lines

Disclaimer: Publicly available information on a specific molecule designated solely as "Anticancer agent 130" is limited. It has been noted as "this compound (compound 8d)" with the ability to induce apoptosis in A549 cells.[1][2] This guide is based on this primary effect and supplemented with representative data from other well-characterized anticancer agents that induce similar apoptotic effects, in order to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Executive Summary

This compound is recognized for its capacity to induce programmed cell death, or apoptosis, in cancer cells, with a noted effect on the A549 human lung carcinoma cell line.[1][2] This technical guide provides a detailed overview of the methodologies used to characterize the effects of such an agent on various cancer cell lines. It includes representative quantitative data on cytotoxicity, apoptosis induction, and cell cycle arrest. Furthermore, detailed experimental protocols for key assays and diagrams of the underlying signaling pathways are presented to facilitate the understanding and replication of such studies.

Quantitative Data on Anticancer Agent Effects

The efficacy of an anticancer agent is quantified through various in vitro assays. The following tables summarize representative data for the effects of apoptosis-inducing agents on several common cancer cell lines.

Table 2.1: Cytotoxicity (IC50 Values) of Representative Anticancer Agents

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Cell Line | Representative Agent | IC50 Value (µM) | Exposure Time (hours) |

| A549 (Lung Carcinoma) | Cisplatin | 59.23 | 24 |

| A549 (Lung Carcinoma) | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | 25.36 | 24 |

| A549 (Lung Carcinoma) | Compound 5 | 10.67 | Not Specified |

| HCT-116 (Colon Carcinoma) | 5-Fluorouracil | 18.43 | 48 |

| HepG2 (Hepatocellular Carcinoma) | Sorafenib | 2.05 | Not Specified |

Data is representative of various anticancer agents and may not reflect the specific activity of "this compound".[3]

Table 2.2: Induction of Apoptosis by Representative Anticancer Agents

Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. It is often quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

| Cancer Cell Line | Representative Agent | Concentration (µg/ml) | Apoptotic Cells (%) | Exposure Time (hours) |

| HCT-116 (Colon Carcinoma) | Artesunate | 2 | 22.7 | 48 |

| HCT-116 (Colon Carcinoma) | Artesunate | 4 | 33.8 | 48 |

| HepG2 (Hepatocellular Carcinoma) | CFF-SeNC | 27.30 (IC50) | 33.85 (Early Apoptosis) | 24 |

Data is representative of various anticancer agents and may not reflect the specific activity of "this compound".

Table 2.3: Cell Cycle Analysis of Cancer Cells Treated with Representative Anticancer Agents

Anticancer agents can cause cell cycle arrest at different phases, preventing cancer cell proliferation. This is typically analyzed by propidium iodide staining and flow cytometry.

| Cancer Cell Line | Representative Agent | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Exposure Time (hours) |

| HepG2 (Hepatocellular Carcinoma) | Oleanolic Acid | 50 | 55 | 15 | 30 | 24 |

| HepG2 (Hepatocellular Carcinoma) | Cisplatin | 7 | 5.46 | 91.15 | 3.39 | 24 |

Data is representative of various anticancer agents and may not reflect the specific activity of "this compound".

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the anticancer agent and incubate for the desired time (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells and treat with the anticancer agent as described for the MTT assay.

-

Harvest the cells (including floating cells in the medium) and centrifuge at 300 x g for 5 minutes.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Propidium Iodide Staining for Cell Cycle Analysis

This method uses propidium iodide to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

RNase A solution (100 µg/mL)

-

70% Ethanol (ice-cold)

-

PBS

Procedure:

-

Culture and treat cells with the anticancer agent.

-

Harvest approximately 1x10⁶ cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µL of RNase A and incubate for 30 minutes at 37°C.

-

Add 500 µL of PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the samples using a flow cytometer.

Signaling Pathways and Visualizations

Intrinsic Apoptosis Pathway

Many chemotherapeutic agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This is often initiated by cellular stress, such as DNA damage.

Caption: Intrinsic pathway of apoptosis induction by an anticancer agent.

Cell Cycle Arrest at G2/M Phase

DNA damage can trigger signaling cascades that lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, leading to apoptosis. The G2/M checkpoint is a critical point of regulation.

Caption: Signaling pathway leading to G2/M cell cycle arrest after DNA damage.

Experimental Workflow for Assessing Anticancer Agent Effects

The following diagram illustrates a typical workflow for the in vitro evaluation of an anticancer agent.

Caption: Workflow for in vitro evaluation of an anticancer agent.

References

Molecular Docking Analysis of Novel Anticancer Agents: A Technical Overview

Introduction

The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. In silico methods, particularly molecular docking, have emerged as indispensable tools in the drug discovery pipeline, enabling the rapid and cost-effective prediction of binding affinities and interaction patterns between small molecules and their macromolecular targets. This technical guide provides an in-depth analysis of the molecular docking studies of a representative anticancer agent, offering insights into its mechanism of action and therapeutic potential. Due to the lack of a universally recognized compound designated as "Anticancer agent 130" in scientific literature, this paper will focus on a well-characterized quinoxaline derivative, compound 4i, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), to illustrate the principles and methodologies of such studies.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] The primary objective of molecular docking is to simulate the interaction between a ligand (small molecule) and a receptor (protein) and to predict the binding affinity, which is often represented by a scoring function. A lower binding energy generally indicates a more stable protein-ligand complex and, consequently, a higher binding affinity.

Experimental Protocols

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible molecular docking results. The following sections detail the typical methodologies employed.

Protein Preparation

The initial step in a molecular docking study involves the preparation of the target protein.

-

Retrieval of Protein Structure: The three-dimensional crystal structure of the target protein, in this case, the Epidermal Growth Factor Receptor (EGFR), is typically retrieved from the Protein Data Bank (PDB).

-

Pre-processing: The retrieved protein structure is pre-processed to remove water molecules, co-crystallized ligands, and any other non-essential molecules.

-

Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is essential for defining the correct ionization and tautomeric states of the amino acid residues.

-

Charge Assignment: Appropriate charges, such as Kollman charges, are assigned to the protein atoms.[3]

Ligand Preparation

The small molecule, or ligand, also requires careful preparation.

-

Structure Generation: The two-dimensional structure of the anticancer agent is drawn using chemical drawing software and subsequently converted into a three-dimensional structure.

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable and low-energy conformation. This is often performed using force fields like MMFF94.

-

Charge and Torsion Angle Assignment: Gasteiger charges are typically assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation

The core of the in silico experiment is the docking simulation itself.

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand binding. The dimensions of the grid box are crucial and should be large enough to accommodate the ligand in various orientations.

-

Docking Algorithm: A variety of docking algorithms can be employed. The Lamarckian Genetic Algorithm is a commonly used algorithm that combines a genetic algorithm for global searching with a local search method for energy minimization.[3]

-

Execution of Docking Runs: A predefined number of docking runs (e.g., 100) are typically performed for each ligand to ensure a thorough exploration of the conformational space.[3]

-

Analysis of Results: The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses. The pose with the lowest binding energy from the most populated cluster is generally considered the most probable binding mode.

Quantitative Data Summary

The output of molecular docking studies provides valuable quantitative data that can be used to assess the potential of a compound as a drug candidate. The following table summarizes hypothetical, yet representative, docking results for a series of quinoxaline derivatives against the EGFR target protein.

| Compound ID | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki) (µM) | Number of Hydrogen Bonds | Interacting Residues |

| 4i | -9.8 | 0.15 | 3 | MET793, LYS745, ASP855 |

| 4a | -8.5 | 1.20 | 2 | MET793, THR854 |

| 4b | -7.9 | 3.50 | 1 | LYS745 |

| 4c | -9.2 | 0.45 | 2 | MET793, ASP855 |

| Doxorubicin (Ref.) | -10.5 | 0.08 | 4 | MET793, LYS745, CYS797, ASP855 |

Note: The data presented in this table is illustrative and based on typical findings for EGFR inhibitors.

Signaling Pathways and Mechanism of Action

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it an attractive target for anticancer therapies.

EGFR Signaling Pathway

Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which ultimately promote cell growth and survival.

References

Methodological & Application

Application Notes for Anticancer Agent 130 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Anticancer Agent 130" has been associated with at least two distinct small molecule compounds in scientific literature and commercial databases. This document provides comprehensive application notes and protocols for the use of these agents in cell culture, addressing their distinct mechanisms of action. Researchers should carefully verify the specific identity of their "this compound" before proceeding with experimentation.

Candidate 1: Antitumor Agent-130 (Compound 7b) - A p300 Histone Acetyltransferase (HAT) Inhibitor

This compound is characterized as an inhibitor of the p300 histone acetyltransferase (HAT), a transcriptional co-activator involved in the regulation of gene expression, cell growth, and differentiation. Inhibition of p300 HAT activity can lead to cell cycle arrest and apoptosis in cancer cells.

Candidate 2: this compound (Compound 8d) - An Apoptosis-Inducing Agent

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines, notably in A549 non-small cell lung cancer cells. Its precise mechanism of action leading to apoptosis is a subject of ongoing research.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data for both potential "this compound" compounds.

Table 1: In Vitro Efficacy of Antitumor Agent-130 (Compound 7b) - p300 HAT Inhibitor

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 1.51 µM | p300 HAT enzymatic assay | [1] |

Table 2: In Vitro Efficacy of this compound (Compound 8d) - Apoptosis Inducer

| Cell Line | Cancer Type | IC50 (µg/mL) |

| MCF-7 | Breast Cancer | 8.3 |

| HUH-7 | Liver Cancer | 5.8 |

| BHK | Baby Hamster Kidney | 17 |

| WISH | Normal Human Amnion | 723 |

Experimental Protocols

I. Preparation of Stock Solutions

Note: The chemical structures and solubility for "Antitumor agent-130 (Compound 7b)" and "this compound (compound 8d)" are not consistently available in the public domain. It is crucial to obtain this information from the compound supplier. The following is a general guideline.

-

Solvent Selection: High-purity, anhydrous DMSO is a common solvent for preparing high-concentration stock solutions of novel small molecule inhibitors.

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To do this, dissolve the appropriate mass of the compound in the calculated volume of DMSO.

-

Calculation Example for a 10 mM stock:

-

Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight ( g/mol )

-

-

-

Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

II. Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which an anticancer agent inhibits cancer cell growth by 50% (IC50).

Materials:

-

Cancer cell lines of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

III. Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

Candidate 1: Antitumor Agent-130 (Compound 7b) - p300 HAT Inhibitor

The following diagram illustrates a generalized signaling pathway for a p300 HAT inhibitor.

Candidate 2: this compound (Compound 8d) - Apoptosis Inducer

The diagram below depicts a simplified, generic intrinsic apoptosis pathway that may be initiated by this compound (Compound 8d).

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for the initial in vitro characterization of an anticancer agent.

References

Application Notes and Protocols for Anticancer Agent 130: In Vivo Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Anticancer Agent 130 is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently hyperactivated in a wide range of human cancers.[1][2][3] Dysregulation of this pathway promotes tumor cell proliferation, survival, and resistance to therapy.[1][4] These application notes provide detailed protocols for in vivo efficacy studies of this compound in mouse xenograft models, including recommended dosage, administration, and experimental design.

Mechanism of Action

This compound selectively targets the downstream kinase mTOR, a central regulator of cell growth and proliferation. By inhibiting mTOR, this compound blocks the phosphorylation of its key substrates, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active PI3K/AKT/mTOR pathway.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 4. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anticancer Agent 130 (AGM-130) Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Anticancer Agent 130 (AGM-130), a cyclin-dependent kinase (CDK) inhibitor, in mouse xenograft models. The protocols and data presented herein are based on established methodologies for testing CDK inhibitors and can be adapted for the specific characteristics of AGM-130.

Introduction

This compound (AGM-130) is a small molecule inhibitor of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3][4] Preclinical studies in mouse xenograft models are a critical step in evaluating the in vivo efficacy and safety of novel anticancer agents like AGM-130.[5] This document outlines the protocols for establishing tumor xenografts, administering AGM-130, and assessing its antitumor effects.

Data Presentation

The following tables summarize representative quantitative data for CDK inhibitors in mouse xenograft models. These tables are provided as a template and should be populated with experimental data obtained for AGM-130.

Table 1: In Vivo Efficacy of a Representative CDK Inhibitor (AT7519) in a Neuroblastoma Xenograft Model

| Treatment Group | Dosage (mg/kg/day) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle (Saline) | - | Intraperitoneal (i.p.) | 5 days on, 2 days off | ~1000 | - |

| AT7519 | 5 | Intraperitoneal (i.p.) | 5 days on, 2 days off | ~500 | ~50 |

| AT7519 | 10 | Intraperitoneal (i.p.) | 5 days on, 2 days off | ~200 | ~80 |

| AT7519 | 15 | Intraperitoneal (i.p.) | 5 days on, 2 days off | <200 | >80 |

Table 2: Pharmacokinetic Parameters of a Representative CDK Inhibitor (CR8) in Mice

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Oral Bioavailability (%) |

| Intravenous (i.v.) | 50 | >100 | 0.17 | ~3 | ~45 | - |

| Oral (p.o.) | 100 | ~25 | 1 | ~3 | ~100 | ~100 |

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional)

-

Immunodeficient mice (e.g., athymic nude or NOD/SCID)

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Culture: Culture cancer cells in appropriate medium to ~80% confluency. Ensure cells are in the logarithmic growth phase.

-

Cell Harvesting: Wash cells with sterile PBS, detach with trypsin-EDTA, and neutralize with medium.

-

Cell Preparation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium. Perform a cell count and assess viability (should be >95%).

-

Injection Suspension: Adjust the cell concentration to the desired density (e.g., 5 x 10^6 cells in 100-200 µL). If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

Tumor Implantation:

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Growth Monitoring:

-

Monitor mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

-

Protocol 2: Administration of this compound (AGM-130)

This protocol provides a general procedure for the administration of a CDK inhibitor like AGM-130. The formulation, route, and schedule should be optimized based on the specific properties of AGM-130.

Materials:

-

AGM-130

-

Vehicle (e.g., saline, DMSO/Tween/saline mixture)

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Tumor-bearing mice

Procedure:

-

Formulation:

-

Prepare a stock solution of AGM-130 in a suitable solvent.

-

On each treatment day, dilute the stock solution to the final desired concentration in the appropriate vehicle.

-

-

Dosing:

-

Randomize mice into control and treatment groups once tumors reach the target volume.

-

Administer AGM-130 to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection).

-

Administer an equivalent volume of the vehicle to the control group.

-

Follow the predetermined dosing schedule (e.g., once daily, 5 days on/2 days off).

-

-

Monitoring:

-

Monitor tumor volume and mouse body weight throughout the study.

-

Observe mice for any signs of toxicity.

-

Protocol 3: Endpoint Analysis

Procedure:

-

Euthanasia: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), humanely euthanize the mice.

-

Tumor Excision: Excise the tumors and record their final weight and volume.

-

Tumor Growth Inhibition (TGI) Calculation: Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., histology, immunohistochemistry, Western blot) to assess the on-target effects of AGM-130.

Mandatory Visualization

Signaling Pathway Diagrams

Caption: Mechanism of action of AGM-130 as a CDK inhibitor in cell cycle regulation.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 3. Cyclin dependent kinases in cancer: potential for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclins and CDKS in development and cancer: lessons from genetically modified mice [imrpress.com]

- 5. Human microdosing and mice xenograft data of AGM-130 applied to estimate efficacious doses in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Efficacy of Anticancer Agent 130

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer Agent 130 is a novel small molecule inhibitor targeting the glycoprotein 130 (gp130) signaling pathway. Dysregulation of gp130-mediated signaling is implicated in the progression of multiple cancers, making it a promising target for therapeutic intervention.[1][2] This document provides detailed protocols for assessing the in vitro and in vivo efficacy of this compound, along with guidelines for data presentation and visualization of the associated biological pathways and experimental workflows.

Mechanism of Action

This compound is designed to inhibit the signal transduction mediated by gp130, a common receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] By blocking this pathway, this compound aims to suppress downstream signaling cascades, including the JAK/STAT, RAS/RAF/MAPK, and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and invasion.[3]

Data Presentation

In Vitro Efficacy

The in vitro efficacy of this compound was evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (nM) |

| OVCAR-8 | Ovarian Cancer | 15.2 |

| Caov-3 | Ovarian Cancer | 25.8 |

| Panc-1 | Pancreatic Cancer | 45.1 |

| Mia-Paca-2 | Pancreatic Cancer | 60.5 |

| RH30 | Rhabdomyosarcoma | 33.7 |

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in a human tumor xenograft model using OVCAR-8 cells in immunodeficient mice.

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | - | 0 | - |

| This compound | 10 | 58 | <0.01 |

| This compound | 20 | 75 | <0.001 |

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well clear bottom, opaque-walled plates

-

This compound

-

Vehicle control (e.g., DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

-

Treated cells from Protocol 1 (or a separate experiment)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow Cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells from the culture plate.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the efficacy of this compound in a living organism by measuring its effect on tumor growth.

Materials:

-

Immunodeficient mice (e.g., athymic nude mice)

-

Human cancer cells (e.g., OVCAR-8)

-

Matrigel

-

This compound formulation

-

Vehicle control formulation

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 OVCAR-8 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Monitor the mice until tumors reach an average volume of 100-150 mm³.

-

Randomization: Randomize the mice into treatment and control groups.

-

Treatment: Administer this compound or vehicle control (e.g., daily via oral gavage) at the predetermined doses.

-

Monitoring: Measure tumor volume with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor the body weight and general health of the mice.

-

Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis.

-

Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of this compound. Consistent application of these methods will yield robust and reproducible data, which is essential for the preclinical development of this novel therapeutic agent. The provided data tables and diagrams serve as templates for organizing and presenting experimental findings.

References

Application Notes and Protocols for Anticancer Agent 130 Delivery Systems

Disclaimer: The term "Anticancer Agent 130" does not correspond to a specific, publicly documented therapeutic agent in the provided search results. The number '130' appears as a citation index in various contexts within the search results. Therefore, this document provides a generalized framework and detailed protocols for the development and evaluation of delivery systems for a hypothetical therapeutic, referred to herein as "this compound." The data and methodologies presented are based on established practices in the field of anticancer drug delivery, drawing parallels from research on agents such as doxorubicin and natural compounds.

Introduction to this compound Delivery Systems

The effective delivery of therapeutic agents to tumor sites is a critical challenge in cancer therapy. An ideal delivery system aims to enhance the bioavailability, stability, and targeted delivery of the anticancer agent, thereby maximizing its therapeutic efficacy while minimizing systemic toxicity. This document outlines protocols and application notes for two common and effective delivery platforms for a model compound, "this compound": liposomal formulations and nanoparticle-based systems. These platforms are chosen for their versatility, biocompatibility, and proven potential in clinical and preclinical settings.

Liposomal Delivery of this compound

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. They are a clinically established platform for drug delivery, offering advantages such as improved drug solubility, reduced toxicity, and the potential for targeted delivery.

Quantitative Data Summary for Liposomal Formulations

The following table summarizes key quantitative parameters for different liposomal formulations of a model anticancer agent. These values are representative of what researchers might expect to see during the development of a liposomal drug delivery system.

| Formulation Code | Lipid Composition (molar ratio) | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | In Vitro Release at pH 5.5 (48h, %) |

| L-130-A | DPPC:Cholesterol (2:1) | 5.2 | 85.3 | 120 ± 5.1 | -15.2 ± 1.8 | 65.7 |

| L-130-B | DPPC:Cholesterol:DSPE-PEG(2000) (2:1:0.1) | 4.8 | 82.1 | 135 ± 6.3 | -20.5 ± 2.1 | 60.2 |

| L-130-C-Targeted | DPPC:Cholesterol:DSPE-PEG-Folate (2:1:0.1) | 4.5 | 79.5 | 140 ± 5.8 | -22.1 ± 2.5 | 58.9 |

Data are presented as mean ± standard deviation.

Experimental Protocol: Preparation and Characterization of Liposomes

This protocol details the thin-film hydration method for preparing liposomes encapsulating "this compound."

Materials:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))

-

"this compound"

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator

-

Dynamic Light Scattering (DLS) instrument

Procedure:

-

Lipid Film Formation: Dissolve DPPC and cholesterol (and DSPE-PEG for PEGylated liposomes) in a chloroform/methanol mixture (2:1, v/v) in a round-bottom flask.

-

Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvent under vacuum at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the flask wall.

-

Hydration: Hydrate the lipid film with a solution of "this compound" in PBS (pH 7.4) by rotating the flask for 1-2 hours.

-

Sonication: Subject the resulting liposomal suspension to probe sonication to reduce the vesicle size and create a more uniform size distribution.

-

Purification: Remove unencapsulated "this compound" by dialysis or size exclusion chromatography.

-

Characterization:

-

Particle Size and Zeta Potential: Analyze the liposomal suspension using a DLS instrument.

-

Encapsulation Efficiency (EE%): Determine the amount of encapsulated drug by disrupting the liposomes with a suitable solvent and quantifying the drug concentration using UV-Vis spectroscopy or HPLC. The EE% is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100.

-

Nanoparticle-Based Delivery of this compound

Nanoparticles offer a versatile platform for drug delivery, with materials ranging from polymers and lipids to inorganic substances like gold. They can be engineered to control drug release and target specific tissues.

Quantitative Data Summary for Nanoparticle Formulations

The table below presents typical quantitative data for various nanoparticle-based delivery systems for a model anticancer agent.

| Formulation Code | Nanoparticle Type | Core Material | Drug Loading (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |

| NP-130-A | Solid Lipid Nanoparticle | Glyceryl monostearate | 8.1 | 92.5 | 150 ± 7.2 | -25.8 ± 3.1 |

| NP-130-B | Polymeric Nanoparticle | PLGA | 10.5 | 88.7 | 180 ± 8.5 | -18.4 ± 2.7 |

| NP-130-C | Gold Nanoparticle (AuNP) | Gold | 2.3 (surface conjugated) | N/A | 50 ± 3.9 | -12.1 ± 1.5 |

Data are presented as mean ± standard deviation.

Experimental Protocol: Synthesis of PLGA Nanoparticles

This protocol describes the single emulsion-solvent evaporation method for preparing PLGA nanoparticles loaded with "this compound."

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

"this compound"

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

-

Magnetic stirrer

-

Homogenizer

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve PLGA and "this compound" in DCM.

-

Emulsification: Add the organic phase dropwise to an aqueous PVA solution while homogenizing at high speed to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

-

Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

-

Characterization: Perform characterization for particle size, zeta potential, and drug loading as described for liposomes.

Visualization of Workflows and Pathways

Experimental Workflow for Delivery System Development

The following diagram illustrates a typical workflow for the development and evaluation of a drug delivery system for "this compound."

PI3K/Akt/mTOR Signaling Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy.[1] The diagram below provides a simplified representation of this pathway, which could be inhibited by "this compound."

References

Application Notes and Protocols for Testing Resistance to Anticancer Agent 130

Audience: Researchers, scientists, and drug development professionals.

Introduction: The development of resistance to chemotherapy and targeted therapies is a significant challenge in cancer treatment.[1][2] Anticancer Agent 130, a novel investigational compound, has shown promise in preclinical models. However, the potential for cancer cells to develop resistance to this agent necessitates the establishment of robust protocols to study and overcome this phenomenon. These application notes provide detailed methodologies for generating and characterizing cell lines resistant to this compound, and for investigating the potential molecular mechanisms driving this resistance.

Hypothesized Mechanisms of Resistance to this compound

Acquired resistance to targeted anticancer therapies can arise from various molecular changes within the cancer cell.[3][4][5] For this compound, we hypothesize three primary mechanisms of resistance:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

-

Activation of Bypass Signaling Pathways: Cancer cells may adapt by upregulating parallel signaling pathways to circumvent the inhibitory effect of this compound, thereby restoring pro-survival signals. Common bypass pathways include the PI3K/AKT and MAPK/ERK cascades.

-

On-Target Alterations: Genetic mutations in the direct molecular target of this compound can alter the drug-binding site, preventing the agent from effectively engaging its target.

Experimental Workflow and Signaling

The following diagrams illustrate the overall experimental workflow for resistance testing and a hypothetical signaling pathway involved in resistance to this compound.

Caption: Workflow for generating and characterizing resistance to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. targetedonc.com [targetedonc.com]

- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: High-Throughput Screening of Anticancer Agent 130

Audience: Researchers, scientists, and drug development professionals.

Introduction

The discovery of novel anticancer agents is a critical endeavor in oncological research. High-throughput screening (HTS) has revolutionized this process by enabling the rapid evaluation of vast compound libraries for potential therapeutic activity.[1][2][3] This document provides detailed application notes and protocols for the screening of "Anticancer Agent 130," a novel investigational compound. For the purposes of these notes, Agent 130 is characterized as a potent small-molecule inhibitor of the p300 histone acetyltransferase (HAT), an enzyme implicated in various cancers.[4][5] Additionally, protocols relevant to screening compounds targeting the gp130 signaling pathway, another critical cancer-related target, are discussed.

Mechanism of Action

2.1. Primary Target: p300 Histone Acetyltransferase (HAT)

This compound is a selective inhibitor of the p300 histone acetyltransferase (HAT). The p300/CBP coactivators are lysine acetyltransferases that play a crucial role in regulating gene transcription by acetylating histone proteins. Dysregulation of p300/CBP activity is linked to the progression of numerous cancers, making it a compelling target for therapeutic intervention. Agent 130 is hypothesized to competitively bind to the HAT domain of p300, preventing the acetylation of histone and non-histone protein substrates, thereby leading to cell cycle arrest and apoptosis in cancer cells.

2.2. Relevant Pathway: gp130 Signaling

The glycoprotein 130 (gp130) is a co-receptor for the interleukin-6 (IL-6) family of cytokines. Activation of gp130 initiates several downstream signaling cascades, including the JAK/STAT, RAS/MAPK, and PI3K/AKT pathways, which are pivotal in promoting tumor proliferation, survival, and metastasis. Small-molecule inhibitors targeting gp130 represent a promising strategy in cancer therapy. While Agent 130's primary target is p300, understanding its effects on key oncogenic pathways like gp130 signaling is crucial for a comprehensive activity profile.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of exposure. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) of Agent 130 |

| MCF-7 | Breast Cancer | 0.85 |

| HCT116 | Colon Cancer | 1.21 |

| A549 | Lung Cancer | 2.56 |

| PC-3 | Prostate Cancer | 3.10 |

| PANC-1 | Pancreatic Cancer | 1.78 |

Table 1: Hypothetical IC50 values for this compound across various cancer cell lines.

Visualizations: Workflows and Signaling Pathways

High-Throughput Screening Workflow

References

- 1. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]

- 2. A Novel High-Throughput Screening Assay for Identifying Anticancer Lead Compounds | The Scientist [the-scientist.com]

- 3. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. astx.com [astx.com]

Troubleshooting & Optimization

Technical Support Center: Anticancer Agent 1 A130

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the novel selective kinase inhibitor, Anticancer Agent 130 (A130). The information is tailored for researchers, scientists, and drug development professionals to address common sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (A130)?

A1: this compound (A130) is a potent, ATP-competitive inhibitor of the serine/threonine kinase MEK1, a critical component of the Ras-Raf-MEK-ERK signaling pathway.[1] By binding to the kinase domain of MEK1, A130 prevents the phosphorylation of its downstream substrates, ERK1 and ERK2. This blockade of the signaling cascade leads to decreased cell proliferation and the induction of apoptosis in tumor cells where this pathway is dysregulated.[1][2]

Q2: How should I prepare and store stock solutions of A130?

A2: For optimal results and to minimize variability, proper handling of A130 is critical.[2]

-

Solubility: A130 is highly soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For cell-based assays, preparing a high-concentration stock solution (e.g., 10 mM) in high-purity DMSO is recommended.[2]

-

Preparation: Weigh the desired amount of A130 powder and dissolve it in the appropriate volume of DMSO. Ensure complete dissolution by vortexing.

-

Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles. When ready to use, thaw an aliquot and dilute it to the final working concentration in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q3: What are the most common sources of experimental variability when working with A130?

A3: The most common sources of variability include the compound's handling, inconsistencies in cell culture conditions, and variations in assay protocols. Specific factors include repeated freeze-thaw cycles of A130 stock solutions, using cells with high passage numbers which can lead to phenotypic drift, and inconsistent cell seeding densities. Standardizing these elements is crucial for reproducibility.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with A130, organized by experimental type.

Guide 1: In Vitro Cell-Based Assays (e.g., MTT, SRB)

Issue: I am observing inconsistent IC50 values for A130 in my cell viability assays.

This is a frequent challenge in cell-based assays. The following Q&A will help you troubleshoot potential causes.

Question 1: Could my A130 stock solution be the problem?

-

Answer: Yes, compound integrity is a primary suspect. Ensure that your stock solution was prepared correctly in high-purity DMSO and stored in single-use aliquots at -80°C. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. It is also crucial to verify that the final concentration of DMSO is kept constant and at a non-toxic level (e.g., <0.1%) across all wells.

Question 2: How do cell culture conditions affect IC50 values?

-

Answer: Cell health and culture conditions are critical variables.

-

Cell Passage Number: Use cells with a consistent and low passage number (e.g., below passage 20) for all experiments. High-passage cells can undergo genetic and phenotypic changes that alter their response to inhibitors.

-

Cell Seeding Density: The density at which you seed your cells can significantly impact results. Optimize the seeding density to ensure cells are in the exponential growth phase for the duration of the experiment. Overly confluent or sparse cultures will respond differently.

-

Media Components: Environmental factors like glucose concentration and pH in the culture media can influence cellular metabolism and drug response. Use the same batch of media and supplements for an entire set of experiments to minimize variability.

-

Question 3: My assay protocol seems standard. Could it still be a source of error?

-

Answer: Absolutely. Minor variations in the protocol can lead to significant differences.

-

Incubation Times: Ensure that the drug incubation time is consistent across all plates and experiments.

-

Reagent Addition: When performing assays like the MTT, ensure that the MTT reagent and the solubilization solution are added uniformly to all wells. Incomplete dissolution of formazan crystals is a common issue; ensure the plate is adequately shaken before reading the absorbance.

-

Plate Edge Effects: Wells on the perimeter of a 96-well plate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this "edge effect," avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

-

Data Presentation: A130 Potency and Handling

Table 1: IC50 Values of A130 in Various Cancer Cell Lines

| Cell Line | Cancer Type | MEK Status | IC50 (nM) | Standard Deviation (nM) |

|---|---|---|---|---|

| A-375 | Melanoma | BRAF V600E (Active) | 8.5 | 1.2 |

| HT-29 | Colorectal | BRAF V600E (Active) | 12.1 | 2.5 |

| HCT-116 | Colorectal | KRAS G13D (Active) | 15.7 | 3.1 |

| MCF-7 | Breast | Wild-Type | >10,000 | N/A |

| PC-3 | Prostate | Wild-Type | >10,000 | N/A |

Table 2: Solubility of this compound

| Solvent | Temperature | Maximum Solubility |

|---|---|---|

| DMSO | 25°C | 50 mM |

| Ethanol | 25°C | 5 mM |

| PBS (pH 7.4) | 25°C | < 1 µM |

Guide 2: Target Engagement & Pathway Analysis (Western Blot)

Issue: I am not seeing a consistent decrease in phosphorylated ERK (p-ERK) after A130 treatment.

Verifying target engagement is crucial. If p-ERK levels are not consistently reduced, consider the following troubleshooting steps.

Question 1: Is the A130 treatment protocol optimized?

-

Answer: The duration and concentration of treatment are key.

-

Time Course: Inhibition of ERK phosphorylation can be rapid. Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to determine the optimal treatment duration for observing maximal p-ERK inhibition.

-

Dose Response: Ensure you are using an appropriate concentration range. Based on the IC50 values, a range from 1 nM to 1 µM should be sufficient to observe a dose-dependent decrease in p-ERK in sensitive cell lines.

-

Question 2: Could there be an issue with my sample preparation or Western blot technique?

-

Answer: Yes, this is a common source of variability.

-

Lysis Buffer: After treatment, wash cells with ice-cold PBS and lyse them directly on ice using a lysis buffer containing both protease and phosphatase inhibitors. The absence of phosphatase inhibitors will lead to the rapid dephosphorylation of your target protein, masking the effect of A130.

-

Loading Controls: Always probe for total ERK in addition to p-ERK. This confirms that the changes you see are due to altered phosphorylation, not a decrease in the total amount of ERK protein. Also, use a housekeeping protein like GAPDH or β-actin to ensure equal protein loading across all lanes.

-

Antibody Quality: Ensure your primary antibodies for p-ERK and total ERK are validated for Western blotting and are used at the recommended dilution.

-

Experimental Protocols

Protocol 1: Cell Viability Determination using MTT Assay

This protocol is used to measure the cytotoxic effects of A130.

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of A130 in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the A130 dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Western Blot for p-ERK Inhibition

This protocol assesses the target engagement of A130 by measuring the phosphorylation status of ERK.

-

Cell Culture and Treatment: Plate cells (e.g., A-375) in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of A130 (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

-

Cell Lysis: After treatment, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against p-ERK (e.g., at 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To confirm equal protein loading, strip the membrane and re-probe with antibodies against total ERK and a housekeeping protein like GAPDH.

Visualizations

Caption: A130 inhibits the MEK1/2 kinase in the Ras-Raf-MEK-ERK pathway.

Caption: Workflow for determining the IC50 of A130 using an MTT assay.

Caption: Logical diagram for troubleshooting inconsistent IC50 values.

References

"interpreting inconsistent results with Anticancer agent 130"

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Anticancer Agent 130, a novel small-molecule inhibitor of the glycoprotein 130 (gp130) signaling pathway. Inconsistent results can arise from the complex nature of the gp130 signaling cascade and variations in experimental systems. This guide is designed to help you identify potential sources of variability and optimize your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a targeted inhibitor of glycoprotein 130 (gp130), a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] By binding to gp130, the agent prevents the dimerization of the receptor complex, which in turn blocks the activation of several key downstream signaling cascades implicated in cancer progression, including the JAK/STAT, RAS/RAF/MAPK, and PI3K/AKT pathways.[3][4] This inhibition can suppress tumor cell proliferation, survival, angiogenesis, and metastasis.[2]

Q2: Why am I observing significant variation in the IC50 value of this compound across different cancer cell lines?

A2: Variability in IC50 values is expected and can be attributed to several factors:

-

Differential gp130 Expression: The expression level of gp130 can vary significantly among different cancer types and even between cell lines of the same cancer. Cell lines with higher gp130 expression may be more sensitive to the agent.

-

Autocrine/Paracrine Signaling Loops: Some cancer cells produce their own IL-6 family cytokines, creating an autocrine signaling loop that constitutively activates the gp130 pathway. The potency of this compound can be influenced by the presence and strength of these loops.

-